Cas no 32598-12-2 (2,4,4',6-Tetrachlorobiphenyl)
2,4,4',6-Tetrachlorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,4,4',6-tetrachloro-
- 1,3,5-trichloro-2-(4-chlorophenyl)benzene
- 2.4.4'.6-Tetrachlorobiphenyl Solution
- , 6-TETRACHLOROBIPHENYL
- 1,1'-Biphenyl,2,4,4',6-tetrachloro
- 2, 4, 4
- 2,3,4,5-TETRACHLOROANISOLE
- 2,4,4',6-Tetrachloro-1,1'-biphenyl
- 2,4,4',6-Tetrachlorobiphenyl
- 2,4,6,4'-tetrachlorobiphenyl
- 4,2',4',6'-Tetrachlorobiphenyl
- PCB 75
- DTXSID5074133
- CHEBI:34233
- NS00005062
- S3VM605Y7S
- 32598-12-2
- RZFZBHKDGHISSH-UHFFFAOYSA-N
- 1,1'-Biphenyl, 2,4,4',6-tetrachloro-; 2,4,4',6-Tetrachloro-1,1'-biphenyl; 2,4,4',6-Tetrachlorobiphenyl; 4,2',4',6'-Tetrachlorobiphenyl; PCB 75; 2,4,4',6-TetraCB
- Q27115930
- 1,1'-BIPHENYL, 2,4,4',6-TETRACHLORO
- PCB No. 75
- SCHEMBL2936537
- 1,1'-Biphenyl, 2,4,4',6-tetrachloro-
- 2,4,4'6-Tetrachlorobiphenyl
- DTXCID6038538
- UNII-S3VM605Y7S
- Aniline, 2,6-diiodo-4-nitro-
-
- MDL: MFCD00152851
- Inchi: 1S/C12H6Cl4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H
- InChI Key: RZFZBHKDGHISSH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=CC(=CC=1)Cl)Cl)Cl
Computed Properties
- Exact Mass: 289.92200
- Monoisotopic Mass: 289.922361
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.4420 (rough estimate)
- Melting Point: 106.53°C (estimate)
- Boiling Point: 374.95°C (rough estimate)
- Flash Point: 159.6 °C
- Refractive Index: 1.6120 (rough estimate)
- PSA: 0.00000
- LogP: 5.96720
2,4,4',6-Tetrachlorobiphenyl Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4,4',6-Tetrachlorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T889970-1mg |
2,4,4',6-Tetrachlorobiphenyl |
32598-12-2 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | T889970-10mg |
2,4,4',6-Tetrachlorobiphenyl |
32598-12-2 | 10mg |
$1499.00 | 2023-05-17 | ||
| A2B Chem LLC | AF57114-5mg |
2,4,4',6-TETRACHLOROBIPHENYL |
32598-12-2 | 5mg |
$208.00 | 2024-04-20 |
2,4,4',6-Tetrachlorobiphenyl Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2,4,4',6-Tetrachlorobiphenyl
Chemical Profile of 2,4,4',6-Tetrachlorobiphenyl (CAS No. 32598-12-2)
2,4,4',6-Tetrachlorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 32598-12-2, is a chlorinated biphenyl compound that has garnered significant attention in the field of environmental chemistry and toxicology due to its structural stability and potential ecological impact. As a member of the biphenyl family, this compound exhibits a unique aromatic structure modified by chlorine atoms at specific positions, which influences its chemical reactivity and biological persistence.
The molecular formula of 2,4,4',6-Tetrachlorobiphenyl is C₁₂H₅Cl₄, reflecting its composition of two benzene rings connected by a carbon-carbon bond, with chlorine atoms substituting hydrogen atoms at the 2, 4, 4', and 6 positions. This substitution pattern contributes to the compound's hydrophobicity and lipophilicity, properties that are critical in understanding its environmental behavior and potential bioaccumulation risks.
In recent years, research on chlorinated biphenyls (CBs), including 2,4,4',6-Tetrachlorobiphenyl, has been driven by concerns over their persistence in the environment and potential toxicity to aquatic and terrestrial organisms. Despite the global ban on the production and use of many CBs under the Stockholm Convention on Persistent Organic Pollutants (POPs), legacy contamination remains a challenge. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) have enabled researchers to detect trace levels of these compounds in environmental matrices.
One of the most compelling areas of research involving 2,4,4',6-Tetrachlorobiphenyl is its potential role as an endocrine disruptor. Studies have shown that certain chlorinated biphenyls can interfere with hormone systems in wildlife and humans, leading to reproductive and developmental abnormalities. The specific chlorine substitution pattern in 2,4,4',6-Tetrachlorobiphenyl may influence its binding affinity to estrogen receptors (ERα and ERβ), although this remains an area of active investigation. Comparative studies have been conducted to assess its relative toxicity compared to other structurally similar CBs like polychlorinated biphenyls (PCBs).
The environmental fate of 2,4,4',6-Tetrachlorobiphenyl is another critical focus. Due to its stability under aerobic conditions, it does not readily degrade into simpler compounds. However, under anaerobic conditions found in certain sediment environments, it can undergo reductive dechlorination processes that may produce lower-chlorinated biphenyls or other metabolites. These transformation products could have different toxicological profiles and ecological impacts, necessitating further study.
Research into the bioaccumulation kinetics of 2,4,4',6-Tetrachlorobiphenyl has revealed that it tends to accumulate in fatty tissues of organisms due to its lipophilic nature. This bioaccumulation potential has been observed in fish populations from contaminated rivers and lakes where 2,4,4',6-Tetrachlorobiphenyl levels are elevated. Trophic level magnification has been documented in these ecosystems, with top predators exhibiting higher concentrations of the compound compared to lower trophic levels.
Innovative analytical methods have been developed to monitor the presence of 2,4,4',6-Tetrachlorobiphenyl in environmental samples with high precision. These techniques include solid-phase extraction (SPE) coupled with GC-MS/HRMS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Such advancements have allowed for better characterization of contamination patterns and informed remediation strategies.
The industrial applications of 2,4,4',6-Tetrachlorobiphenyl are limited compared to other chlorinated compounds due to regulatory restrictions and environmental concerns. However, some studies have explored its potential use as an intermediate in chemical synthesis or as a flame retardant additive. The stability and resistance to degradation make it a candidate for certain specialized applications where thermal stability is paramount. Nevertheless, these uses are constrained by stringent environmental regulations aimed at minimizing pollution.
Future research directions for 2,4,4',6-tetrachlorobiphenyl include investigating its long-term ecological effects, developing more efficient methods for its detection and removal from contaminated sites, and exploring potential bioremediation strategies using naturally occurring microorganisms capable of degrading chlorinated biphenyls。
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